molecular formula C14H14BrN B13199818 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine

2-[3-(2-Bromophenyl)phenyl]ethan-1-amine

Cat. No.: B13199818
M. Wt: 276.17 g/mol
InChI Key: SOEAIUHPCVJNQD-UHFFFAOYSA-N
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Description

2-[3-(2-Bromophenyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H14BrN It is a derivative of phenethylamine, where the ethylamine chain is substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine typically involves the following steps:

    Bromination: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the desired position.

    Amination: The brominated biphenyl is then subjected to amination using reagents such as ammonia or primary amines under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Bromophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-[3-(2-Bromophenyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2-Bromophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.

    2-(3-Bromophenyl)ethan-1-ol: Similar structure with a hydroxyl group instead of an amine.

    4-Bromophenethylamine: Similar structure with the bromine atom at a different position.

Uniqueness

2-[3-(2-Bromophenyl)phenyl]ethan-1-amine is unique due to the specific positioning of the bromine atom and the phenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

2-[3-(2-bromophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14BrN/c15-14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-16/h1-7,10H,8-9,16H2

InChI Key

SOEAIUHPCVJNQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)Br

Origin of Product

United States

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